molecular formula C24H18ClN3O6 B12744009 Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester CAS No. 109227-04-5

Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester

Cat. No.: B12744009
CAS No.: 109227-04-5
M. Wt: 479.9 g/mol
InChI Key: VUWDNSJQHCGLOF-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is a complex organic compound with the molecular formula C24H18ClN3O6 . This compound is known for its unique structure, which includes a benzeneacetic acid core, a chlorobenzoyl group, a nitrobenzoxazin ring, and a methyl ester functional group.

Preparation Methods

The synthesis of Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like hydroxide ions. Major products formed from these reactions include amino derivatives, substituted benzeneacetic acids, and carboxylic acids .

Scientific Research Applications

Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar compounds to Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester include:

    Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid cores but different substituents.

    Chlorobenzoyl compounds: Molecules containing the chlorobenzoyl group.

    Nitrobenzoxazin derivatives: Compounds with the nitrobenzoxazin ring structure.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

109227-04-5

Molecular Formula

C24H18ClN3O6

Molecular Weight

479.9 g/mol

IUPAC Name

methyl 2-[4-[(4-chlorobenzoyl)-(6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate

InChI

InChI=1S/C24H18ClN3O6/c1-33-23(29)12-15-2-8-18(9-3-15)27(24(30)16-4-6-17(25)7-5-16)22-14-34-21-11-10-19(28(31)32)13-20(21)26-22/h2-11,13H,12,14H2,1H3

InChI Key

VUWDNSJQHCGLOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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